

Application Notes & Protocols for the Synthesis of 3-*epi*-Tilifodiolide

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Compound of Interest

Compound Name: 3-*epi*-Tilifodiolide

Cat. No.: B12379093

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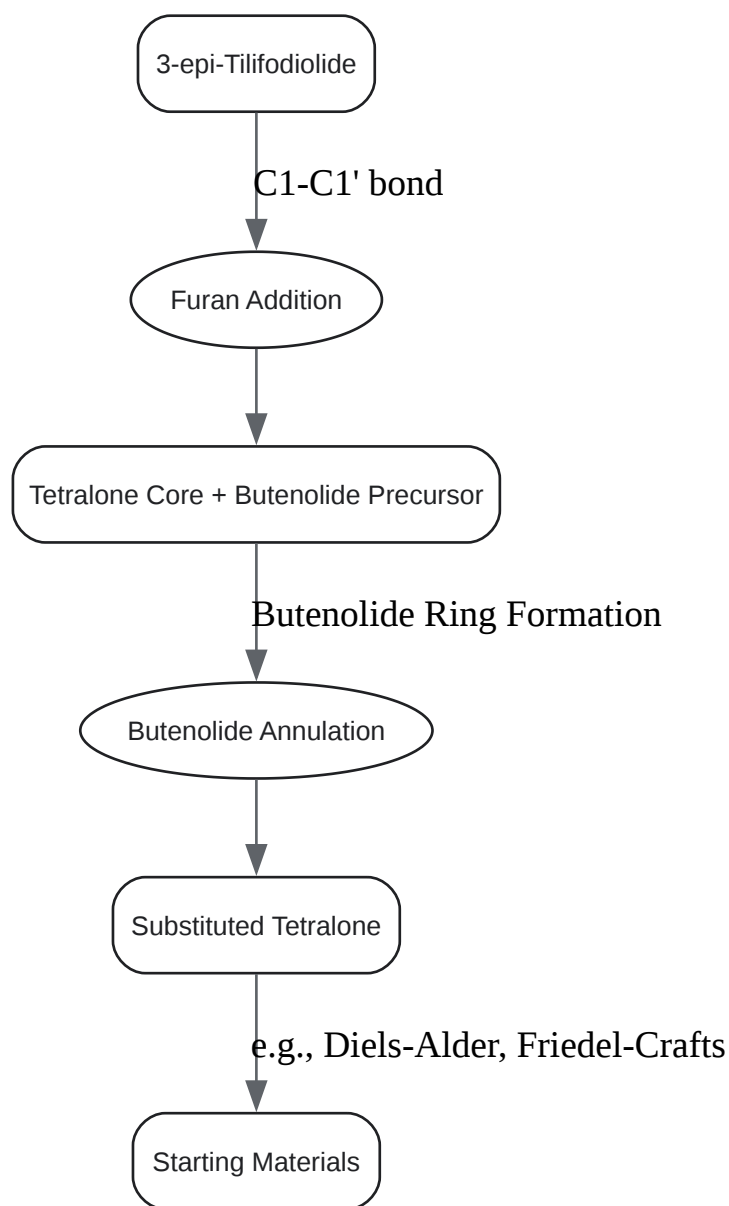
For Researchers, Scientists, and Drug Development Professionals

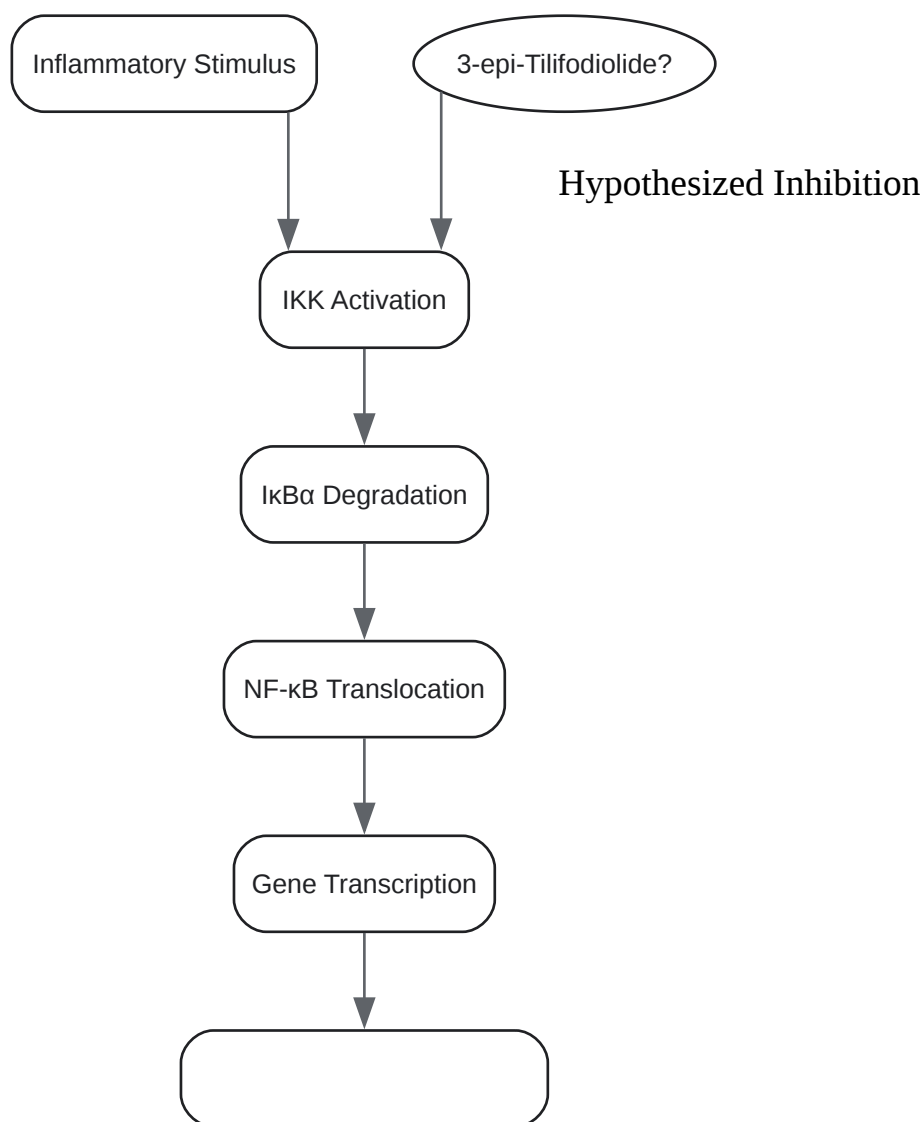
Abstract:

To date, a specific, documented total synthesis for **3-*epi*-Tilifodiolide** has not been reported in the scientific literature. Tilifodiolide itself is a naturally occurring clerodane diterpenoid isolated from species of the *Salvia* genus, known for its anti-inflammatory and antinociceptive properties. The synthesis of its C3 epimer presents a significant stereochemical challenge. This document outlines a proposed, plausible synthetic strategy for **3-*epi*-Tilifodiolide** based on established synthetic methodologies for related natural products. The protocols provided are hypothetical and intended to serve as a foundational guide for researchers aiming to undertake this synthesis.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for **3-*epi*-Tilifodiolide** suggests a convergent approach, disconnecting the molecule into three key fragments: a substituted tetralone core, a furan moiety, and a butenolide ring. The stereochemistry at the C3 position is a critical consideration throughout the synthesis, and our proposed strategy aims to establish this center with high diastereoselectivity.





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